N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide
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Description
“N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide” is a chemical compound with the molecular formula C15H10N4O5S2 . It has an average mass of 390.394 Da and a monoisotopic mass of 390.009247 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3-thiazol-2-yl group attached to a 4-nitrophenylsulfonyl group and a phenylbenzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 390.394 Da .Mechanism of Action
Target of Action
Compounds with a benzamide fragment, which is a structural unit of this compound, are known to be extensively studied as inhibitors of a number of important enzymes such as histone deacetylase (molecular targets of the new-generation antitumor agents), protein tyrosine phosphatase (which plays an important role in insulin and leptin signal transduction and regulates metabolism of glucose and lipids), butyrylcholinesterase, dipeptidyl peptidase-4, etc .
Mode of Action
The mode of action of this compound involves a bimolecular nucleophilic substitution mechanism . This reaction involves the replacement of a leaving group by a nucleophile, which in this case is likely the nitrogen atom in the thiazole ring of the compound.
properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S2/c26-21(17-8-6-16(7-9-17)15-4-2-1-3-5-15)24-22-23-14-20(31-22)32(29,30)19-12-10-18(11-13-19)25(27)28/h1-14H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIIOFHLGLTAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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